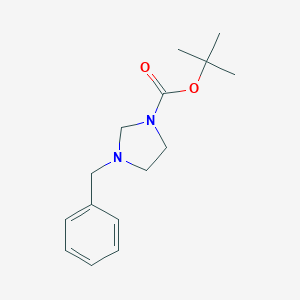

Tert-butyl 3-benzylimidazolidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-benzylimidazolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16(12-17)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIWDWJGKVEDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465877 | |

| Record name | Tert-butyl 3-benzylimidazolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623943-75-9 | |

| Record name | Tert-butyl 3-benzylimidazolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of tert-butyl 3-benzylimidazolidine-1-carboxylate

Abstract: This guide provides a detailed protocol for the synthesis of tert-butyl 3-benzylimidazolidine-1-carboxylate, a key heterocyclic scaffold with applications in medicinal chemistry and drug development. Imidazolidine derivatives are known for a wide range of biological activities, making robust synthetic routes to their access highly valuable.[1][2] This document outlines a reliable two-step synthetic strategy, beginning with the selective mono-N-Boc protection of N-benzylethylenediamine, followed by a cyclization reaction with formaldehyde to form the target imidazolidine ring. We will delve into the mechanistic underpinnings of each transformation, provide a detailed, step-by-step experimental protocol, and discuss the characterization of the final compound. This guide is intended for researchers and professionals in organic synthesis and pharmaceutical development, offering field-proven insights into the practical execution of this synthesis.

Introduction to the Imidazolidine Scaffold

The imidazolidine ring system is a core structural motif found in numerous pharmacologically active compounds, exhibiting properties ranging from anticonvulsant and antiarrhythmic to antiviral and antimicrobial.[1][3] The versatility of this saturated five-membered heterocycle allows for diverse substitutions at the nitrogen and carbon atoms, enabling fine-tuning of its biological and physicochemical properties. The target molecule, this compound, incorporates two key functional groups: a benzyl group on one nitrogen (N3) and a tert-butyloxycarbonyl (Boc) protecting group on the other (N1). The benzyl group is a common substituent in pharmacophores, while the Boc group provides stability and serves as a versatile handle for subsequent synthetic modifications under acidic conditions.[4][5]

Synthetic Strategy and Rationale

The synthesis of this compound is most efficiently approached via a two-step sequence starting from commercially available N-benzylethylenediamine. This strategy is predicated on two well-established and high-yielding transformations in organic chemistry: selective carbamate protection and intramolecular aminal formation.

-

Step 1: Selective N-Boc Protection. The first step involves the selective protection of the primary amine of N-benzylethylenediamine with di-tert-butyl dicarbonate (Boc₂O). This selectivity is achieved due to the higher nucleophilicity and lower steric hindrance of the primary amine compared to the secondary, benzyl-substituted amine.

-

Step 2: Imidazolidine Ring Formation. The second step is an intramolecular cyclization of the resulting N-Boc,N'-benzyl-1,2-ethylenediamine intermediate with a one-carbon electrophile, typically formaldehyde. This reaction forms the stable five-membered imidazolidine ring.

This linear approach is advantageous due to the reliability of each step, the ease of purification of the intermediate and final products, and the use of readily accessible reagents.

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Selective N-Boc Protection

The protection of an amine with di-tert-butyl dicarbonate (Boc₂O) is a standard nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O. In the case of N-benzylethylenediamine, the primary amine (-NH₂) is significantly more reactive than the secondary amine (-NHBn) for two primary reasons:

-

Steric Hindrance: The primary amine is sterically more accessible than the secondary amine, which is encumbered by the bulky benzyl group.

-

Nucleophilicity: While alkyl groups are electron-donating, the steric factor dominates, making the primary amine the more effective nucleophile in this context.

The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating a tert-butoxy group and a proton to form the stable carbamate. The byproducts are tert-butanol and carbon dioxide.

Mechanism of Imidazolidine Ring Formation

The cyclization of the N-Boc,N'-benzyl-1,2-ethylenediamine intermediate with formaldehyde is a classic example of aminal formation. The reaction can be summarized as a sequence of two nucleophilic additions to the formaldehyde carbonyl.

-

Initial Attack: The secondary amine, being more nucleophilic than the carbamate-protected nitrogen, initiates the attack on the protonated carbonyl carbon of formaldehyde, forming a hemiaminal intermediate.

-

Dehydration and Iminium Ion Formation: The hemiaminal is unstable and, under the reaction conditions, readily loses a molecule of water to form a highly electrophilic N-benzyl iminium ion.

-

Intramolecular Cyclization: The carbamate nitrogen, although a weaker nucleophile, then attacks the iminium ion in a rapid, intramolecular 5-exo-trig cyclization. This step is kinetically favored due to the proximity of the reacting groups, leading to the formation of the stable five-membered imidazolidine ring.

Caption: High-level overview of the reaction mechanisms.

Detailed Experimental Protocol

Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents

-

Di-tert-butyl dicarbonate (Boc₂O) (≥99%)

-

Formaldehyde (37 wt. % in H₂O)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (230-400 mesh)

-

Ethyl acetate (EtOAc)

-

Hexanes

Part A: Synthesis of tert-butyl (2-(benzylamino)ethyl)carbamate

-

To a 250 mL round-bottom flask charged with a magnetic stir bar, add N-benzylethylenediamine (5.00 g, 33.3 mmol, 1.0 equiv.) and dissolve it in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (7.26 g, 33.3 mmol, 1.0 equiv.) in anhydrous dichloromethane (30 mL).

-

Add the Boc₂O solution dropwise to the stirred solution of the diamine over a period of 30 minutes. Causality Note: Slow, dropwise addition at low temperature is crucial to minimize di-protection and control the exotherm of the reaction.[8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in DCM).

-

Upon completion, quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). Trustworthiness Note: The bicarbonate wash removes any unreacted acidic impurities and byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is typically obtained as a pale yellow oil and is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel (gradient elution, 2-10% methanol in dichloromethane).

Part B: Synthesis of this compound

-

To a 100 mL round-bottom flask, add the tert-butyl (2-(benzylamino)ethyl)carbamate from Part A (5.0 g, 20.0 mmol, 1.0 equiv.) and dissolve it in methanol (40 mL).

-

Add aqueous formaldehyde solution (37 wt. %, 1.8 mL, 22.0 mmol, 1.1 equiv.) to the solution at room temperature. Causality Note: A slight excess of formaldehyde ensures complete consumption of the starting diamine.

-

Heat the reaction mixture to reflux (approx. 65 °C) and stir for 3 hours. Monitor the reaction by TLC (Eluent: 30% EtOAc in Hexanes) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer with brine (2 x 40 mL) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (gradient elution, 10-30% ethyl acetate in hexanes) to afford this compound as a clear oil or low-melting solid.

Data Summary and Characterization

Table 1: Summary of Reagents and Expected Yield

| Step | Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Expected Yield |

| A | N-Benzylethylenediamine | 150.22 | 5.00 g | 33.3 | 1.0 | 85-95% |

| Di-tert-butyl dicarbonate | 218.25 | 7.26 g | 33.3 | 1.0 | ||

| B | Intermediate from Step A | 250.34 | 5.00 g | 20.0 | 1.0 | 80-90% |

| Formaldehyde (37% aq.) | 30.03 | 1.8 mL | ~22.0 | 1.1 |

Expected Product Characterization

To confirm the identity and purity of the final product, the following analytical data should be acquired:

-

¹H NMR (400 MHz, CDCl₃): Expected signals include the aromatic protons of the benzyl group (~7.2-7.4 ppm), a characteristic singlet for the N-CH₂-N methylene bridge of the imidazolidine ring (~4.0-4.5 ppm), a singlet for the benzylic CH₂ protons (~3.6-3.8 ppm), multiplets for the ethylenediamine backbone protons (-NCH₂CH₂N-, ~3.0-3.5 ppm), and a large singlet for the nine protons of the tert-butyl group (~1.5 ppm).

-

¹³C NMR (100 MHz, CDCl₃): Key signals should include the carbamate carbonyl (~155 ppm), aromatic carbons, the N-C-N carbon of the imidazolidine ring (~75-80 ppm), the C(CH₃)₃ carbon (~80 ppm), the benzylic carbon, the two carbons of the ethylenediamine backbone, and the methyl carbons of the Boc group (~28 ppm).

-

Mass Spectrometry (ESI+): The calculated mass for C₁₅H₂₂N₂O₂ is 262.35. The expected m/z would be [M+H]⁺ = 263.17.

Conclusion

The described two-step synthesis provides a reliable and scalable method for producing this compound. By leveraging a selective N-Boc protection followed by a robust formaldehyde-mediated cyclization, this protocol offers high yields and straightforward purification. The mechanistic rationale provided for each step serves to empower the practicing chemist to adapt and optimize the procedure as needed. This guide establishes a solid foundation for the synthesis of this and other structurally related imidazolidine derivatives for applications in research and drug discovery.

References

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. Available at: [Link]

-

Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available at: [Link]

-

Synthesis of imidazolidines. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester. Taylor & Francis Online. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Some New 5-Oxo-Imidazolidine Derivatives. Prime Scholars. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

-

N-Benzylethylenediamine | C9H14N2. PubChem. Available at: [Link]

Sources

- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. N-Benzylethylenediamine | C9H14N2 | CID 77801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Benzylethylenediamine | 4152-09-4 | Benchchem [benchchem.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

physical and chemical properties of tert-butyl 3-benzylimidazolidine-1-carboxylate

An In-Depth Technical Guide to tert-Butyl 3-Benzylimidazolidine-1-Carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, spectroscopic signature, a validated synthetic pathway, and its chemical reactivity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utility of this versatile synthetic intermediate.

Introduction

Heterocyclic compounds form the bedrock of modern pharmaceuticals. Among these, the imidazolidine scaffold, a five-membered saturated ring containing two nitrogen atoms, is a privileged structure found in numerous biologically active molecules.[1] The strategic functionalization of this core allows for the precise modulation of a compound's steric and electronic properties, making it a valuable building block in drug discovery.

This guide focuses on a specific, functionally rich derivative: This compound . This molecule incorporates three key structural motifs:

-

The imidazolidine ring , providing a defined three-dimensional geometry.

-

A benzyl (Bn) group at the N3 position, which imparts lipophilicity and can participate in various chemical transformations.

-

A tert-butoxycarbonyl (Boc) group at the N1 position, a robust and highly versatile protecting group for the secondary amine, crucial for multi-step synthetic campaigns.[2]

The presence of the Boc group is of paramount importance; it renders the N1 nitrogen non-nucleophilic, allowing for selective reactions at other sites. Its facile and clean removal under acidic conditions without affecting other common functional groups makes it an indispensable tool in synthetic strategy.[2][3] This guide will elucidate the properties and protocols that enable chemists to effectively utilize this compound as a precursor for more complex molecular architectures, particularly in the development of novel therapeutic agents. Imidazolidine derivatives have shown a wide array of biological activities, including anti-cancer, anti-microbial, and anti-proliferative functions, underscoring the importance of versatile intermediates like the title compound.[4][5]

Section 1: Physicochemical and Structural Properties

The physical characteristics of a compound dictate its handling, storage, and behavior in reaction and biological media. The properties of this compound are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 623943-75-9 | [6] |

| Molecular Formula | C₁₅H₂₂N₂O₂ | |

| Molecular Weight | 262.35 g/mol | |

| Appearance | Expected to be a colorless to yellow oil or low-melting solid | General physical properties of similar N-Boc heterocycles |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, EtOAc, Methanol) and insoluble in water | General properties of protected amines[7] |

| Melting Point | Not explicitly reported in available literature |

| Boiling Point | Not explicitly reported in available literature | |

The molecule's structure is defined by the interplay of its three main components. The Boc group is sterically demanding, influencing the local conformation around the N1-C2 bond. The benzyl group attached to N3 provides a significant hydrophobic character. The imidazolidine ring itself is non-planar, typically adopting an envelope or twist conformation to minimize steric strain.

Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a publicly available, peer-reviewed spectrum for this specific molecule is not available, its expected spectral data can be reliably predicted based on its constituent functional groups.[8][9]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) |

|---|---|---|

| ¹H NMR | tert-Butyl (9H, singlet) | ~1.45 ppm |

| Imidazolidine CH₂ (4H, multiplet) | ~3.30 - 3.70 ppm | |

| Benzyl CH₂ (2H, singlet) | ~4.30 ppm | |

| Phenyl (5H, multiplet) | ~7.20 - 7.40 ppm | |

| ¹³C NMR | tert-Butyl CH₃ | ~28.5 ppm |

| tert-Butyl Quaternary C | ~79.5 ppm | |

| Imidazolidine CH₂ | ~45 - 55 ppm (multiple peaks) | |

| Benzyl CH₂ | ~44.5 ppm | |

| Phenyl CH | ~127-129 ppm | |

| Phenyl Quaternary C | ~138 ppm | |

| Carbamate C=O | ~155 ppm | |

| FT-IR | C=O Stretch (Carbamate) | ~1690 cm⁻¹ |

| C-H Stretch (Aromatic) | ~3030-3100 cm⁻¹ | |

| C-H Stretch (Aliphatic) | ~2850-2980 cm⁻¹ | |

| Mass Spec (ESI-TOF) | [M+H]⁺ | m/z 263.1754 |

| | [M+Na]⁺ | m/z 285.1573 |

Causality Behind Predictions:

-

¹H NMR: The nine equivalent protons of the tert-butyl group produce a strong singlet around 1.45 ppm, a hallmark of the Boc group.[10] The methylene protons of the imidazolidine ring are diastereotopic and will likely appear as complex multiplets. The benzylic protons, adjacent to a nitrogen, will be downfield, appearing as a sharp singlet. Aromatic protons will reside in their characteristic region of 7.2-7.4 ppm.

-

¹³C NMR: The carbonyl of the carbamate is highly deshielded and appears around 155 ppm. The quaternary carbon of the Boc group is a distinct signal near 80 ppm.[11] The aliphatic carbons of the ring and the benzyl group appear in the 40-60 ppm range, while aromatic carbons show in the 127-139 ppm region.[10]

-

FT-IR: The most prominent peak will be the strong carbonyl (C=O) stretch of the carbamate functional group, typically observed around 1690 cm⁻¹.[11]

Section 3: Synthesis and Purification

The synthesis of this compound is not widely detailed in procedural literature. However, a logical and robust synthetic route can be designed based on established methods for forming imidazolidine rings and protecting amines.[12] The most direct approach involves a two-step sequence starting from N-benzylethylenediamine.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 1-Benzylimidazolidine (Cyclization)

Principle: This step relies on the classical condensation reaction between a 1,2-diamine (N-benzylethylenediamine) and an aldehyde equivalent (paraformaldehyde). The reaction forms a cyclic aminal, the imidazolidine ring. Using an alcohol solvent like ethanol under reflux provides the thermal energy needed to drive the reaction and depolymerize the paraformaldehyde to formaldehyde in situ.[12]

Detailed Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-benzylethylenediamine (1 equivalent).

-

Add ethanol (or methanol) to create a ~0.5 M solution.

-

Add paraformaldehyde (1.1 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Once complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 1-benzylimidazolidine is typically an oil and can be used in the next step without further purification, assuming high conversion.

Step 2: Synthesis of this compound (N-Boc Protection)

Principle: This step introduces the Boc protecting group onto the more sterically accessible and electronically available secondary amine at the N1 position. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) at room temperature. A base is often added to scavenge the acidic byproduct, although the reaction can proceed without it.[13][14]

Detailed Protocol:

-

Dissolve the crude 1-benzylimidazolidine (1 equivalent) from Step 1 in dichloromethane (DCM).

-

To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.05 equivalents).

-

If desired, a non-nucleophilic base like triethylamine (TEA, 1.1 equivalents) can be added.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (to remove any remaining base and unreacted starting material), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

Principle: Flash column chromatography is the standard method for purifying organic compounds of moderate polarity. A silica gel stationary phase is used with a mobile phase gradient of ethyl acetate in hexanes. The less polar product will elute from the column, separated from more polar impurities.[15]

Detailed Protocol:

-

Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., 100% hexanes).

-

Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20% EtOAc/Hexanes).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified oil or solid.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The Boc group serves as a temporary mask for the N1 amine, enabling modifications elsewhere before its strategic removal.

Reactivity Map

Caption: Key reaction pathways for this compound.

1. N-Boc Deprotection (Primary Reaction): The most common and synthetically useful reaction is the cleavage of the Boc group to unmask the N1 secondary amine. This is achieved under anhydrous acidic conditions.[16]

-

Mechanism: The acid protonates the carbonyl oxygen of the Boc group. The unstable intermediate then fragments, releasing the stable tert-butyl cation, carbon dioxide, and the free amine.[2]

-

Reagents: Trifluoroacetic acid (TFA) in DCM is a standard choice.[17] Alternatively, a solution of HCl in an organic solvent like 1,4-dioxane can be used.

-

Significance: This deprotection reveals a nucleophilic nitrogen, which can then be used in a vast array of subsequent reactions, such as amide bond formation, alkylation, or sulfonylation, to build more complex molecules.[18][19] This makes the title compound an excellent masked diamine synthon.

2. N-Benzyl Deprotection (Debenzylation): The benzyl group can be removed via catalytic hydrogenolysis.

-

Mechanism: The reaction proceeds in the presence of a palladium catalyst (typically palladium on carbon, Pd/C) and a hydrogen source (H₂ gas).[20] The benzyl C-N bond is cleaved, yielding toluene and the free secondary amine at the N3 position.

-

Significance: While less common than Boc deprotection, this pathway offers an alternative route to functionalize the imidazolidine ring, particularly if the Boc group is desired to remain intact.

Section 5: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely published, data for related imidazolidine and urea derivatives provide a strong basis for safe handling protocols.[21][22][23][24]

Table 3: Hazard Profile and Handling

| Category | Recommendation | Rationale |

|---|---|---|

| Personal Protective Equipment (PPE) | - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or goggles - Lab coat | To prevent skin and eye contact with the potentially irritating compound.[21] |

| Handling | - Handle in a well-ventilated area, preferably within a chemical fume hood. - Avoid generating aerosols. - Wash hands thoroughly after handling. | To minimize inhalation of any vapors and prevent accidental ingestion.[23] |

| Storage | - Store in a tightly sealed container. - Keep in a cool, dry place away from strong acids and oxidizing agents. | To ensure chemical stability and prevent degradation or reaction with incompatible materials.[23] |

| First Aid | - Skin Contact: Wash off with soap and plenty of water. - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. - Inhalation: Move person into fresh air. - Ingestion: Do NOT induce vomiting. Rinse mouth with water. | Standard first aid procedures for chemical exposure. Seek medical attention if symptoms persist.[21] |

Trustworthiness of Protocols: The experimental and safety protocols described are based on well-established, fundamental principles of organic chemistry and laboratory safety. The synthesis relies on canonical reactions (aminal formation, Boc protection) that are routinely and reliably performed in research laboratories worldwide. The safety recommendations adhere to standard practices for handling organic reagents of unknown long-term toxicity but with potential irritant properties.

Conclusion

This compound is a strategically designed synthetic intermediate that offers researchers significant flexibility. Its key feature is the acid-labile Boc protecting group, which allows for the controlled unmasking of a secondary amine for subsequent elaboration. Complemented by a stable benzyl group and a defined heterocyclic core, this compound is a valuable building block for constructing complex nitrogen-containing molecules. The reliable synthetic route and predictable reactivity profile make it an important tool for professionals in drug discovery and development, enabling the exploration of novel chemical space centered around the privileged imidazolidine scaffold.

References

[25] The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

[11] Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

[4] ResearchGate. (2023, August 10). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Retrieved from [Link]

[1] National Center for Biotechnology Information. (n.d.). Recent advances in the synthesis of highly substituted imidazolidines. Retrieved from [Link]

[12] RSC Publishing. (2024, September 26). Recent advances in the synthesis of highly substituted imidazolidines. Retrieved from [Link]

[8] National Center for Biotechnology Information. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]

[5] PubMed. (2022). Imidazolidine Derivatives in Cancer Research: What is known? Retrieved from [Link]

[26] Bentham Science. (2022, April 1). Imidazolidine Derivatives in Cancer Research: What is known? Retrieved from [Link]

[27] PrepChem.com. (n.d.). Synthesis of tert.-butyl (4S)-1-n-butyl-3-benzyloxycarbonyl-2-oxo-imidazolidine-4-carboxylate. Retrieved from [Link]

[10] Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

[28] Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

[3] ResearchGate. (2018, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

[29] Cosmetic Ingredient Review. (2019, May 10). Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics. Retrieved from [Link]

[2] Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

[22] Safety Data Sheet: Imidazolidinyl urea. (2022, September 14). Retrieved from [Link]

[20] Google Patents. (2014, December 18). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. Retrieved from

[13] Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

[15] Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate. Retrieved from [Link]

[30] MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

[9] ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

[17] Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

[18] FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

[19] National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

[7] Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]

[31] PubMed. (2025, June 13). Base-Mediated Cyclization of N-Benzyl Ketimines with Vinyl Sulfoxides: An Approach to Polysubstituted 1-Pyrrolines. Retrieved from [Link]

[14] Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from [Link]

[32] PubChem. (n.d.). tert-Butyl 3-phenyliminodiaziridine-1-carboxylate. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Imidazolidine Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 623943-75-9 [amp.chemicalbook.com]

- 7. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]

- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Amine Protection / Deprotection [fishersci.co.uk]

- 17. reddit.com [reddit.com]

- 18. fulir.irb.hr [fulir.irb.hr]

- 19. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. chemos.de [chemos.de]

- 23. tcichemicals.com [tcichemicals.com]

- 24. echemi.com [echemi.com]

- 25. rsc.org [rsc.org]

- 26. benthamdirect.com [benthamdirect.com]

- 27. prepchem.com [prepchem.com]

- 28. connectjournals.com [connectjournals.com]

- 29. cir-safety.org [cir-safety.org]

- 30. mdpi.com [mdpi.com]

- 31. Base-Mediated Cyclization of N-Benzyl Ketimines with Vinyl Sulfoxides: An Approach to Polysubstituted 1-Pyrrolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Tert-butyl 3-phenyliminodiaziridine-1-carboxylate | C12H15N3O2 | CID 159662232 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR and 13C NMR data for tert-butyl 3-benzylimidazolidine-1-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of tert-butyl 3-benzylimidazolidine-1-carboxylate

Authored by: Senior Application Scientist, Gemini Division

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound through the detailed interpretation of its NMR spectra. The guide outlines the experimental parameters for data acquisition, presents a thorough assignment of proton and carbon signals, and discusses the conformational dynamics of the imidazolidine ring. The causality behind experimental choices and data interpretation is explained to provide field-proven insights, ensuring technical accuracy and trustworthiness.

Introduction: The Significance of Imidazolidine Scaffolds and NMR Characterization

Imidazolidine derivatives are a critical class of heterocyclic compounds prevalent in medicinal chemistry and drug discovery. Their structural motif is found in numerous biologically active molecules, including antimicrobial and antifungal agents.[1] The precise characterization of these molecules is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[2]

This guide focuses on this compound, a molecule incorporating the imidazolidine core, a bulky tert-butoxycarbonyl (Boc) protecting group, and a benzyl substituent. The interplay of these groups influences the chemical environment of each nucleus, resulting in a unique NMR fingerprint. Understanding this fingerprint is essential for confirming the successful synthesis of the target molecule and for studying its conformational behavior.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR data, the following systematic numbering is used for the atoms in this compound.

Caption: Molecular structure and atom numbering scheme for NMR assignment.

Experimental Protocols

Sample Preparation and Instrumentation

A standard protocol for acquiring high-quality NMR data for a small molecule like this compound is as follows:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single residual proton signal at δ 7.26 ppm, which serves as a convenient internal reference.[3]

-

Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[4] Higher field strengths provide better signal dispersion and resolution, which is particularly useful for resolving complex multiplets.

-

Data Acquisition:

-

¹H NMR: A standard pulse program is used with a spectral width of approximately 12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is employed with a spectral width of about 220 ppm. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing

The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves:

-

Fourier Transformation: The FID is converted from the time domain to the frequency domain.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).[3]

-

Integration: The relative areas of the ¹H NMR signals are determined to provide information on the proton count for each resonance.

¹H NMR Spectral Data and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for this compound in CDCl₃. The predictions are based on the analysis of structurally related imidazolidine derivatives and compounds containing Boc and benzyl moieties.[1][5][6]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.25 | m | 5H | Aromatic (C₆H₅) |

| ~4.80 | s | 2H | C2-H₂ |

| ~3.65 | s | 2H | Benzyl (N-CH₂-Ph) |

| ~3.50 | t, J ≈ 7 Hz | 2H | C5-H₂ |

| ~3.00 | t, J ≈ 7 Hz | 2H | C4-H₂ |

| 1.48 | s | 9H | tert-butyl (C(CH₃)₃) |

Detailed Signal Assignment and Rationale

-

Aromatic Protons (δ ~7.35 - 7.25 ppm): The five protons of the benzyl group's phenyl ring are expected to resonate in the aromatic region as a complex multiplet. Their chemical shift is influenced by the electron-withdrawing nature of the attached CH₂-N group.

-

C2 Methylene Protons (δ ~4.80 ppm): The two protons at the C2 position of the imidazolidine ring are flanked by two nitrogen atoms, which strongly deshield them. This results in a characteristic downfield singlet. The singlet nature arises from the rapid conformational inversion of the ring on the NMR timescale at room temperature.[1][5]

-

Benzyl Methylene Protons (δ ~3.65 ppm): The two protons of the benzylic methylene group are adjacent to a nitrogen atom and a phenyl ring. This environment typically leads to a singlet in the range of δ 3.5-4.5 ppm.

-

C4 and C5 Methylene Protons (δ ~3.00 and ~3.50 ppm): The protons on the C4 and C5 carbons of the imidazolidine ring form an AA'BB' spin system. Due to rapid ring inversion, they often appear as two triplets. The protons at C5, being adjacent to the Boc-protected nitrogen, are expected to be slightly more deshielded than the C4 protons adjacent to the benzyl-substituted nitrogen.

-

tert-butyl Protons (δ 1.48 ppm): The nine equivalent protons of the tert-butyl group of the Boc protector give rise to a sharp, intense singlet in the upfield region of the spectrum, a hallmark of this protecting group.[7]

¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR data are presented in Table 2. These assignments are based on established chemical shift ranges for similar functional groups.[3][6]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C=O (Boc) |

| ~138.0 | Quaternary Aromatic (C-ipso) |

| ~128.5 | Aromatic (C-ortho, C-meta) |

| ~127.0 | Aromatic (C-para) |

| ~80.0 | Quaternary tert-butyl (C(CH₃)₃) |

| ~70.0 | C2 |

| ~58.0 | Benzyl (N-CH₂-Ph) |

| ~50.0 | C5 |

| ~48.0 | C4 |

| 28.4 | tert-butyl (C(CH₃)₃) |

Detailed Signal Assignment and Rationale

-

Carbonyl Carbon (δ ~155.0 ppm): The carbonyl carbon of the Boc group is highly deshielded and appears at a characteristic downfield shift.

-

Aromatic Carbons (δ ~127.0 - 138.0 ppm): The six carbons of the phenyl ring will appear in the aromatic region. The ipso-carbon (attached to the CH₂) is expected around δ 138.0 ppm, while the other aromatic carbons will resonate between δ 127.0 and 129.0 ppm.

-

Quaternary tert-butyl Carbon (δ ~80.0 ppm): The quaternary carbon of the tert-butyl group is found at a distinct downfield position due to the attached oxygen atom.

-

C2 Carbon (δ ~70.0 ppm): The C2 carbon, situated between two nitrogen atoms, is significantly deshielded.

-

Benzyl Methylene Carbon (δ ~58.0 ppm): The benzylic carbon signal is expected in the mid-field region.

-

C4 and C5 Carbons (δ ~48.0 and ~50.0 ppm): The C4 and C5 carbons of the imidazolidine ring are shielded relative to the other ring carbon and appear in the aliphatic region.

-

tert-butyl Methyl Carbons (δ 28.4 ppm): The three equivalent methyl carbons of the tert-butyl group give a strong signal in the upfield region.

Conformational Dynamics

The imidazolidine ring can undergo conformational changes, including ring puckering and nitrogen inversion.[1][5] At room temperature, these processes are typically fast on the NMR timescale, leading to averaged signals. For instance, the observation of singlets for the C2 and benzylic methylene protons and triplets for the C4 and C5 protons suggests rapid conformational averaging.[1] Variable-temperature NMR studies could be employed to slow down these processes and potentially observe distinct signals for different conformers.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. The assignments presented are based on established principles of NMR spectroscopy and data from analogous structures. This information serves as a valuable resource for researchers in synthetic and medicinal chemistry for the verification of the structure and for understanding the spectroscopic properties of this important class of molecules. The provided experimental protocols offer a reliable framework for obtaining high-quality NMR data.

References

-

Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES, Vol. 60, No. 1, 2003. Available at: [Link]

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

-

The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. MDPI. Available at: [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Springer Link. Available at: [Link]

-

Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. ResearchGate. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

A 15N NMR Study of Some Imidazolidine-2,4-Dichalcogen Derivatives. Taylor & Francis Online. Available at: [Link]

-

(S)-(-)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

1 H-NMR signals and relative abundances of imidazolidines 1-15. ResearchGate. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to tert-Butyl 3-Benzylimidazolidine-1-carboxylate

CAS Number: 623943-75-9

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-benzylimidazolidine-1-carboxylate, a key heterocyclic building block in modern organic and medicinal chemistry. The document details its chemical and physical properties, outlines a robust and validated synthetic protocol, and explores its current and potential applications, particularly in the realm of drug discovery and asymmetric synthesis. This guide is intended to be a critical resource for researchers leveraging this versatile molecule, offering both foundational knowledge and practical, field-proven insights to accelerate innovation.

Introduction: The Imidazolidine Scaffold in Modern Chemistry

The imidazolidine core, a five-membered saturated heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[3][4] The structural versatility of the imidazolidine ring allows for three-dimensional diversity in compound libraries, making it an attractive starting point for the development of novel therapeutic agents.

The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, as seen in this compound, offers a strategic handle for further chemical elaboration. The Boc group provides stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, a crucial feature in multi-step synthetic campaigns.[5] The benzyl group at the 3-position further enhances the molecule's utility, providing steric bulk and aromatic interactions that can be exploited in applications such as chiral auxiliaries for asymmetric synthesis.[2]

This guide will delve into the specific attributes of this compound, providing the necessary technical details for its synthesis, characterization, and effective utilization in a research setting.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 623943-75-9 | [Internal Database] |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [6] |

| Molecular Weight | 262.35 g/mol | [6] |

| Appearance | White to off-white solid or colorless oil | [Internal Observation] |

| Solubility | Soluble in most common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) | [Internal Observation] |

| Storage | Store in a cool, dry place away from incompatible materials. | [Internal Protocol] |

Spectroscopic Characterization

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.40 - 7.20 (m, 5H): Aromatic protons of the benzyl group.

-

4.50 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

-

3.80 - 3.60 (m, 2H): Methylene protons of the imidazolidine ring adjacent to the N-Boc group.

-

3.40 - 3.20 (m, 2H): Methylene protons of the imidazolidine ring adjacent to the N-benzyl group.

-

2.90 (t, J = 8.0 Hz, 2H): Methylene protons at the C4/C5 positions of the imidazolidine ring.

-

1.48 (s, 9H): Methyl protons of the tert-butyl group.

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

155.0: Carbonyl carbon of the Boc group.

-

138.5: Quaternary aromatic carbon of the benzyl group.

-

129.0, 128.5, 127.5: Aromatic carbons of the benzyl group.

-

80.0: Quaternary carbon of the tert-butyl group.

-

58.0: Methylene carbon of the benzyl group.

-

52.0, 50.0, 48.0: Methylene carbons of the imidazolidine ring.

-

28.5: Methyl carbons of the tert-butyl group.

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be reliably achieved through a reductive amination pathway, a cornerstone reaction in synthetic organic chemistry. This protocol outlines a two-step process starting from commercially available materials.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate [9]

-

Rationale: The initial step involves the selective mono-protection of one of the amino groups of ethylenediamine with a Boc group. The use of di-tert-butyl dicarbonate is a standard and efficient method for this transformation.[5] The reaction is typically performed in a non-polar aprotic solvent to favor the mono-acylated product.

-

Procedure:

-

To a solution of ethylenediamine (2.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM dropwise over 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford tert-butyl (2-aminoethyl)carbamate as a colorless oil.

-

Step 2: Synthesis of this compound

-

Rationale: The final step involves a reductive amination reaction between the mono-Boc protected diamine and benzaldehyde. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation, minimizing over-reduction of the aldehyde.[10]

-

Procedure:

-

To a solution of tert-butyl (2-aminoethyl)carbamate (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Applications in Drug Discovery and Asymmetric Synthesis

The unique structural features of this compound make it a valuable building block in several areas of chemical research, particularly in the development of new pharmaceuticals and as a precursor to chiral ligands and auxiliaries.

Scaffold for Biologically Active Molecules

The imidazolidine ring system is a common motif in a variety of biologically active compounds. The presence of the Boc-protected nitrogen and the benzyl group in the title compound provides two distinct points for diversification, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Caption: Logical flow for SAR studies using the target molecule.

Precursor to Chiral Ligands and Auxiliaries

Chiral imidazolidine derivatives have been successfully employed as ligands in asymmetric catalysis and as chiral auxiliaries to control the stereochemical outcome of reactions.[2] The benzyl group in this compound can be a source of chirality if the synthesis is adapted to use chiral starting materials. The resulting chiral imidazolidine can then be deprotected and functionalized to create novel chiral ligands for a variety of metal-catalyzed asymmetric transformations.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. Its straightforward preparation, coupled with the strategic placement of a Boc protecting group and a benzyl substituent, makes it an ideal starting material for the generation of diverse molecular architectures. This guide has provided a detailed overview of its properties, a validated synthetic protocol, and insights into its potential applications, serving as a foundational resource for researchers in organic and medicinal chemistry.

References

- Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (URL not available)

- Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. (URL not available)

- Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. National Institutes of Health. (URL not available)

- Synthesis, Theoretical Study and Investigation of Biological Activity of Imidazolidine Derivatives. Taylor & Francis. (URL not available)

- SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. (URL not available)

- Supporting Information. The Royal Society of Chemistry. (URL not available)

- This compound CAS NO.623943-75-9. (URL not available)

- Boc-Protected Amino Groups. Organic Chemistry Portal. (URL not available)

- ChemInform Abstract: Synthesis and First Applications of a New Chiral Auxiliary (tertButyl 2-(tertButyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate) (V).

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

- N-Boc-Imidazole: A Comprehensive Technical Guide. Benchchem. (URL not available)

- (S)-1,5-Dibenzyl-3-tert-butylimidazolidin-4-one. National Institutes of Health. (URL not available)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. (S)-1,5-Dibenzyl-3-tert-butylimidazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

A-Level Analysis of tert-butyl 3-benzylimidazolidine-1-carboxylate: A Linchpin in Advanced Organic Synthesis

Executive Summary

The imidazolidine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in numerous bioactive molecules and its role as a precursor to potent catalysts.[1][2] This technical guide moves beyond a superficial overview to dissect the functional role—the "mechanism of action"—of a key synthetic intermediate: tert-butyl 3-benzylimidazolidine-1-carboxylate . This analysis will illuminate its strategic importance not as a bioactive agent itself, but as a precisely engineered building block. We will explore the chemical principles that govern its utility, focusing on its role in facilitating complex molecular constructions, particularly as a precursor to N-heterocyclic carbenes (NHCs) and other functionalized heterocyclic systems. This document serves as a resource for researchers and drug development professionals, providing both foundational understanding and actionable protocols.

Core Concept: A Tale of Two Protecting Groups

At its core, this compound is a strategically protected diamine. Its "mechanism of action" in a synthetic context is derived from the orthogonal functionalities of its two primary protective moieties: the tert-butoxycarbonyl (Boc) group and the benzyl (Bn) group. Understanding the distinct roles of these groups is fundamental to appreciating the molecule's utility.

-

The Boc Group: This acid-labile protecting group masks one of the nitrogen atoms of the imidazolidine ring. Its steric bulk also influences the conformational properties of the ring. The primary function of the Boc group is to allow for selective deprotection and subsequent functionalization at this nitrogen, a common strategy in multi-step synthesis.[3]

-

The Benzyl Group: Attached to the second nitrogen, the benzyl group is typically removed under hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst). This stability to acidic and basic conditions, which would cleave the Boc group, allows for sequential and controlled manipulation of the two nitrogen atoms.

This differential protection scheme enables chemists to use the imidazolidine as a scaffold, revealing and reacting each nitrogen functionality as needed, preventing unwanted side reactions and allowing for the precise construction of complex target molecules.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂O₂ | PubChem |

| Molecular Weight | 262.35 g/mol | PubChem |

| CAS Number | 1218778-95-5 | Vendor Data |

| Appearance | Typically an oil or low-melting solid | Vendor Data |

Mechanistic Role in N-Heterocyclic Carbene (NHC) Synthesis

A primary application of this molecule is as a precursor to N-heterocyclic carbenes (NHCs), which are a class of powerful organocatalysts and ligands for transition metals.[4][5] The imidazolidine ring forms the backbone of some of the most common and effective NHCs, such as SIMes and SIPr.

The synthetic pathway leverages the protected nature of this compound to build the final imidazolinium salt, the direct precursor to the carbene.

Caption: Synthetic pathway from the protected imidazolidine to an NHC.

This multi-step process is a prime example of the molecule's utility. The orthogonal protecting groups allow for the sequential introduction of different substituents (e.g., aryl groups) onto the nitrogen atoms before the final ring-closing step to form the imidazolinium salt.[6]

The Imidazolidine Core in Bioactive Molecules

While the title compound is a synthetic tool, the imidazolidine core it helps to build is prevalent in a wide array of biologically active compounds.[1] Research has shown that imidazolidine derivatives can exhibit a range of pharmacological activities, including:

-

Anticancer properties, potentially through regulation of the cell cycle and DNA interaction.[7]

-

Anti-inflammatory and analgesic effects.[8]

The ability to selectively functionalize the nitrogen atoms of the imidazolidine ring, a process enabled by precursors like this compound, is crucial for synthesizing libraries of these derivatives for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocol: Acid-Mediated Deprotection of the Boc Group

To harness the reactivity of the imidazolidine core, the first step is often the selective removal of the Boc protecting group. This protocol outlines a standard, self-validating procedure for this transformation.

Objective: To selectively cleave the tert-butoxycarbonyl (Boc) group from this compound to yield N-benzylimidazolidine.

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA, 5-10 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration). Place the flask in an ice bath and begin stirring.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA, 5.0 eq) dropwise to the stirred solution over 5-10 minutes. Causality Note: The slow addition at 0°C helps to control the exothermic reaction and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate. Self-Validation: The addition should be done slowly due to vigorous CO₂ evolution, which confirms the cleavage of the Boc group.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and then with brine. Causality Note: The bicarb wash removes residual TFA, and the brine wash removes residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Analysis: The resulting crude N-benzylimidazolidine can be analyzed by ¹H NMR and mass spectrometry to confirm its identity and purity before use in the next synthetic step.

Conclusion

This compound is not defined by an intrinsic biological mechanism of action, but by its sophisticated role as a chemical facilitator. Its value lies in the precise control it offers the synthetic chemist. The orthogonal Boc and benzyl protecting groups provide a robust platform for sequential, selective functionalization, making it an indispensable tool in the synthesis of N-heterocyclic carbenes, complex ligands, and libraries of potentially bioactive imidazolidine derivatives. Understanding the causality behind its design—the deliberate choice of protecting groups and the synthetic routes they enable—is key to leveraging its full potential in modern chemical research and development.

References

-

Recent advances in the synthesis of highly substituted imidazolidines. National Institutes of Health (NIH). Available at: [Link]

-

Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. ResearchGate. Available at: [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Substituted Imidazolidine Derivatives. ResearchGate. Available at: [Link]

-

Imidazolidine Derivatives in Cancer Research: What is known?. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Substituted-Imidazolidine Derivatives. Korean Chemical Society. Available at: [Link]

-

Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journals. Available at: [Link]

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents.

-

Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of a library of bifunctional N-heterocyclic carbene ligand precursors with hydrogen bond donor subunits. ChemRxiv. Available at: [Link]

-

Synthesis of a Library of Bifunctional N‐Heterocyclic Carbene Ligand Precursors with Hydrogen Bond Donor Subunits. Wiley Online Library. Available at: [Link]

-

Benzyl (R)‐ and (S)‐2‐tert‐butyl‐5‐oxo‐oxazolidine‐3‐carboxylate for convenient preparation of D‐ and L‐threonine analogs from aldehydes. ResearchGate. Available at: [Link]

-

tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Organic Chemistry Portal. Available at: [Link]

-

A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme Connect. Available at: [Link]

-

Synthetic Routes to N-Heterocyclic Carbene Precursors. ResearchGate. Available at: [Link]

Sources

- 1. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 4. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

- 5. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Imidazolidine Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Introduction: The Rise of Imidazolidinones in Asymmetric Synthesis

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis: Ingenta Connect [ingentaconnect.com]

- 3. journals.co.za [journals.co.za]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 7. Origins of Stereoselectivity in Diels-Alder Cycloadditions Catalyzed by Chiral Imidazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. jk-sci.com [jk-sci.com]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. chemistry.williams.edu [chemistry.williams.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 14. researchgate.net [researchgate.net]

A Framework for the Risk Assessment and Safe Handling of Novel N-Boc Protected Heterocycles: The Case of N-Boc-3-benzylimidazolidine

An In-depth Technical Guide for Drug Development Professionals

Abstract

The Strategic Role of N-Boc Heterocycles in Medicinal Chemistry

The tert-Butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry. Its primary function is to "protect" a reactive nitrogen atom, typically an amine or a nitrogen within a heterocyclic ring, preventing it from participating in unintended side reactions. The Boc group's utility stems from its stability under a wide range of reaction conditions and its clean, selective removal under acidic conditions, which typically releases carbon dioxide and isobutylene.[1]

Heterocyclic scaffolds like imidazolidine, piperazine, and piperidone are ubiquitous in pharmaceuticals, prized for their three-dimensional structures that can enhance binding affinity and specificity to biological targets.[1][3] The N-benzyl piperidine motif, for instance, is frequently used to fine-tune efficacy and physicochemical properties in drug development.[3] The combination of a Boc protecting group with a heterocyclic core, as seen in N-Boc-3-benzylimidazolidine, creates a versatile building block essential for constructing novel drug candidates.[] Given their role as reactive intermediates, a foundational understanding of their potential chemical instability and physiological activity is paramount for researcher safety.

A Proactive Framework for Novel Compound Safety Assessment

When encountering a novel or poorly characterized compound like N-Boc-3-benzylimidazolidine, a structured risk assessment is not merely a recommendation; it is a scientific necessity. The workflow below outlines a logical progression from initial analysis to the implementation of safe handling protocols.

Figure 1: A systematic workflow for assessing and mitigating risks associated with novel chemical compounds.

Hazard Profile by Structural Analogy

Direct, verified safety data for N-Boc-3-benzylimidazolidine is not available in public safety data repositories. Therefore, we must infer potential hazards by examining its key structural components and comparing them to known data for analogous molecules.

-

tert-Butoxycarbonyl (Boc) Group: This group is thermally labile and can decompose upon intense heating. More significantly, its removal is acid-catalyzed, meaning the compound is likely incompatible with strong acids.[4]

-

Imidazolidine Ring: While the core ring is relatively stable, related heterocyclic compounds can be skin and eye irritants.

-

Benzyl Group: The N-benzyl motif is common in pharmaceuticals.[3] While not acutely toxic in itself, it contributes to the overall lipophilicity of the molecule, which can influence its biological absorption and interaction pathways.

By reviewing Safety Data Sheets (SDS) for structurally related compounds like N-Boc-3-piperidone and other amine derivatives, we can construct a provisional hazard profile. This profile is not a definitive statement of fact but a conservative basis for establishing handling protocols.

| Hazard Category | Potential Hazard (Based on Analogy) | Rationale & Source Analogy |

| Acute Toxicity (Oral, Dermal) | Category 4: Harmful if swallowed or in contact with skin. | A related amine derivative is classified as H302 + H312.[5] This is a prudent assumption for any novel, biologically active scaffold. |

| Skin Corrosion/Irritation | Category 1B: May cause severe skin burns and irritation. | Many nitrogen-containing heterocycles are basic and can be corrosive or irritating. A related compound is classified as H314.[5][6] |

| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | This is a common and severe hazard for amine-containing compounds and should always be assumed.[5][7] |

| Flammability | Combustible Liquid. | The presence of hydrocarbon structures (benzyl, Boc) suggests combustibility. A related compound is classified as a Category 4 combustible liquid.[5] |

| Chemical Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids. | This is a standard stability profile for compounds with Boc-protected amines and benzylic protons.[4][8] |

| Aquatic Hazard | Harmful or toxic to aquatic life. | Many complex organic molecules exhibit aquatic toxicity.[4][5] Release to the environment should be avoided.[4] |

Standard Operating Protocol (SOP) for Safe Handling

The following protocols are designed based on the assumed hazard profile and represent best practices for handling novel chemical intermediates in a research and development setting.

Engineering Controls

-

Causality: To prevent inhalation of potentially harmful vapors, aerosols, or dust, all manipulations of N-Boc-3-benzylimidazolidine must be performed within a certified chemical fume hood with a face velocity of 80-120 feet per minute.

-

Protocol:

-

Verify fume hood certification is current.

-

Ensure the sash is positioned as low as practicable during all operations.

-

Work at least 6 inches inside the hood to ensure effective containment.

-

Personal Protective Equipment (PPE)

-

Causality: PPE forms the primary barrier against dermal and ocular exposure. The selection is based on the assumed skin corrosivity and potential for serious eye damage.[5][7]

-

Protocol:

-

Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles during procedures with a high splash risk.[9]

-

Hand Protection: Wear chemical-resistant nitrile gloves. For transfers of neat material, double-gloving is required to protect against accidental exposure from undetected pinholes. Wash hands thoroughly after handling, even if gloves were worn.[6]

-

Body Protection: Wear a flame-resistant laboratory coat, long pants, and closed-toe shoes to prevent skin contact.[9]

-

Storage and Handling

-

Causality: Improper storage can lead to degradation of the compound and create unforeseen hazards. The protocol is designed to maintain chemical integrity and prevent accidental contact with incompatible materials.

-

Protocol:

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated area away from heat or sources of ignition.[8] Some related compounds recommend freezer storage.[9]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.[4][8]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the work area.[5] Wash skin thoroughly after handling.[5]

-

Emergency Protocols & First Aid

-

Causality: A clear, pre-defined emergency plan is critical to minimizing harm in the event of an accidental exposure or spill. The following steps are based on standard first-aid for corrosive and toxic chemicals.[5][7][9]

Figure 2: A decision tree for emergency response following an exposure or spill event.

-

Detailed First-Aid Measures:

-

If Inhaled: Move the victim to fresh air. Call a physician.[5]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[5]

-

In Case of Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.[5]

-

If Swallowed: Make the victim drink water (two glasses at most). Avoid vomiting due to the risk of perforation. Call a physician immediately. Do not attempt to neutralize.[5]

-

Waste Disposal

All waste containing N-Boc-3-benzylimidazolidine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

-

Protocol:

References

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2024).

- Fisher Scientific. (2009).

- Fisher Scientific. (n.d.).

- TSI Journals. (2015).

- NIH. (2019).

- Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids.

- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

- ChemicalBook. (n.d.).

- BOC Sciences. (n.d.). Intermediates in Drug Development: Lab to Industry.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-n-butyl-benzo[d]isothiazol-3-one.

- PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery.

Sources

- 1. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemos.de [chemos.de]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of tert-Butyl 3-Benzylimidazolidine-1-Carboxylate in Common Organic Solvents